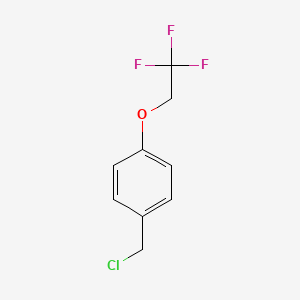

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBQVVMPYACAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115773-19-8 | |

| Record name | 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block in Modern Chemistry

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and advanced materials science. Its structure uniquely combines a reactive chloromethyl group, a classic electrophilic handle for molecular elaboration, with a 4-(2,2,2-trifluoroethoxy) substituent. This latter group is a powerful modulator of physicochemical properties, often enhancing metabolic stability and membrane permeability in bioactive molecules.[1] The strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, and this compound serves as a readily available starting material for accessing complex molecular architectures.[2][3]

This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications and handling, grounded in established scientific principles and experimental insights.

Physicochemical and Spectroscopic Profile

The structural attributes of this compound give rise to a distinct set of physical and spectroscopic characteristics. As a Senior Application Scientist, understanding these properties is paramount for designing reactions, choosing appropriate analytical techniques, and ensuring safe handling.

Core Properties

The compound is identified by the following core parameters. While a dedicated CAS number is not widely indexed, its molecular formula and unique identifiers like the InChIKey provide unambiguous identification.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClF₃O | [4] |

| Molecular Weight | 224.61 g/mol | [4] |

| Exact Mass | 224.021577 g/mol | [4] |

| Physical Form | Colorless Oil | [4] |

| InChIKey | MQBQVVMPYACAOW-UHFFFAOYSA-N | [4] |

Spectroscopic Signature

Spectroscopic analysis is the cornerstone of structural verification. Below are the anticipated NMR and mass spectrometry characteristics for this molecule, based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ would exhibit characteristic signals for each unique proton and carbon environment.

-

¹H NMR: The spectrum is expected to be relatively simple. The aromatic protons will appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern. The chloromethyl protons will present as a sharp singlet, and the ethoxy methylene protons will show as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, one for the chloromethyl carbon, and two for the trifluoroethoxy group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms.[5]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| Ar-H (ortho to -CH₂Cl) | ~7.35 (d, 2H) | ~130.0 | Deshielded by the adjacent chloromethyl group. |

| Ar-H (ortho to -OCH₂CF₃) | ~6.95 (d, 2H) | ~115.0 | Shielded by the electron-donating ether oxygen. |

| -CH₂Cl | ~4.55 (s, 2H) | ~45.0 | Typical range for a benzylic chloride.[6] |

| -OCH₂CF₃ | ~4.35 (q, 2H, J ≈ 8 Hz) | ~66.0 (q, J ≈ 35 Hz) | Quartet splitting due to ³J(H,F) coupling. The carbon shows ²J(C,F) coupling. |

| -OCH₂C F₃ | N/A | ~123.0 (q, J ≈ 278 Hz) | Large one-bond ¹J(C,F) coupling constant results in a distinct quartet. |

| Ar-C -CH₂Cl | N/A | ~136.0 | Quaternary carbon attached to the chloromethyl group. |

| Ar-C -OCH₂CF₃ | N/A | ~158.0 | Quaternary carbon attached to the ether oxygen, significantly deshielded.[5] |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides critical information about the molecular weight and fragmentation pattern, which is a fingerprint of the molecule's structure.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster at m/z 224 and 226, with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[4]

-

Key Fragments: The most prominent fragmentation pathway is the loss of the chlorine atom to form a stable benzylic carbocation. The base peak is often the tropylium-like ion resulting from this fragmentation.

| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 224/226 | [C₉H₈ClF₃O]⁺ | Molecular Ion (M⁺) |

| 189 | [C₉H₈F₃O]⁺ | Loss of Chlorine radical (•Cl) |

| 121 | [C₇H₆O]⁺ | Loss of •CH₂Cl and subsequent rearrangements |

Synthesis and Mechanistic Considerations

From a synthetic standpoint, accessing this compound can be approached via two primary retrosynthetic disconnections. The choice between these routes often depends on starting material availability, scalability, and the desired purity profile.

Route 1: Chloromethylation of (2,2,2-Trifluoroethoxy)benzene

This is arguably the more direct approach. It involves the electrophilic aromatic substitution of (2,2,2-trifluoroethoxy)benzene.

-

Reaction: (2,2,2-Trifluoroethoxy)benzene is treated with a chloromethylating agent, such as a mixture of paraformaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

-

Mechanism: The Lewis acid activates the formaldehyde, generating a highly electrophilic species (notionally, ⁺CH₂OH or ⁺CH₂Cl). The (2,2,2-trifluoroethoxy) group is an ortho-, para-director. Due to steric hindrance from the bulky ether group, the para-substituted product is heavily favored.

-

Causality: This method is efficient for activated aromatic rings. The ether group provides sufficient activation for the electrophilic substitution to proceed under relatively mild conditions. Controlling the stoichiometry is key to preventing the formation of diarylmethane byproducts.

Caption: Synthesis via chloromethylation of the parent ether.

Route 2: Williamson Ether Synthesis

This classic ether synthesis involves the reaction of an alkoxide with an alkyl halide.

-

Reaction: 4-(Chloromethyl)phenol is first deprotonated with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide. This nucleophile is then reacted with a trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate or triflate.

-

Mechanism: This is a standard Sₙ2 reaction. The phenoxide anion acts as a nucleophile, attacking the electrophilic methylene carbon of the trifluoroethylating agent and displacing the leaving group (tosylate, triflate).

-

Causality: This route is advantageous when the starting phenol is readily available and when precise control over the ether formation is required. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions. The use of a good leaving group on the trifluoroethyl component ensures a high reaction rate.

Applications in Drug Discovery and Development

The title compound is not merely a synthetic curiosity; it is a strategic tool for medicinal chemists. Both the trifluoroethoxy and chloromethyl moieties serve distinct, valuable functions in the design of new therapeutic agents.

-

The Trifluoroethoxy Group: This group acts as a "lipophilic hydrogen bond donor mimic" and significantly impacts a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[7]

-

Lipophilicity: The trifluoroethoxy group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.[8]

-

Receptor Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

-

-

The Chloromethyl Group: This functional group is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This makes it an ideal starting point for building larger, more complex molecules and for creating libraries of compounds for high-throughput screening.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

This section provides a representative, self-validating protocol for using this compound in a typical alkylation reaction. The rationale behind each step is explained to provide a framework for experimental design.

Objective: To synthesize N-benzyl-N-methyl-1-(4-(2,2,2-trifluoroethoxy)phenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

N-Methylbenzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Scientist's Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, especially given the basic conditions. Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus maximizing its reactivity.

-

-

Addition of Reagents:

-

Add anhydrous potassium carbonate (2.0 eq) and N-methylbenzylamine (1.1 eq) to the stirring solution.

-

Scientist's Rationale: K₂CO₃ is a mild, solid base that will neutralize the HCl formed during the reaction, driving it to completion. Using a slight excess of the amine nucleophile (1.1 eq) ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethyl compound is consumed.

-

Scientist's Rationale: Gentle heating increases the rate of the Sₙ2 reaction. Reaction monitoring is a self-validating step; it provides direct evidence of reaction completion and prevents unnecessary heating that could lead to byproduct formation.

-

-

Workup and Isolation:

-

Cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

Scientist's Rationale: The aqueous workup removes the inorganic salts and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

-

Scientist's Rationale: Drying the organic phase is essential before solvent removal. Flash chromatography is the standard method for purifying non-volatile organic compounds, ensuring a high-purity final product suitable for further use or analysis.

-

Caption: Step-by-step workflow for a nucleophilic substitution.

Safety and Handling

As with any reactive benzyl halide derivative, proper safety protocols must be strictly followed. Based on data from structurally similar compounds like 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, this chemical should be considered hazardous.[9]

-

Hazard Classification: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area. Keep away from incompatible materials such as strong bases and amines, except under controlled reaction conditions.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. Retrieved from [Link]

-

Georg-Thieme-Verlag. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis, Properties, and Application of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will delineate its core chemical and physical properties, propose a robust synthetic pathway with a detailed experimental protocol, and explore the distinct reactivity conferred by its two key functional moieties: the benzylic chloride and the trifluoroethoxy group. The document elucidates the compound's strategic value as a synthetic intermediate in drug discovery, focusing on how its unique structure can be leveraged to enhance the metabolic stability and pharmacokinetic profiles of lead candidates. Safety protocols and handling guidelines based on analogous structures are also provided for researchers.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound designed for use as an intermediate in complex organic synthesis. The presence of a reactive chloromethyl group and a stability-enhancing trifluoroethoxy group makes it a valuable reagent for introducing the 4-(2,2,2-trifluoroethoxy)benzyl moiety into target molecules.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₈ClF₃O | [1] |

| Molecular Weight | 224.61 g/mol | Calculated |

| Monoisotopic Mass | 224.02158 Da | [1] |

| Canonical SMILES | C1=CC(=CC=C1CCl)OCC(F)(F)F | [1] |

| InChIKey | MQBQVVMPYACAOW-UHFFFAOYSA-N | [1] |

| CAS Number | Not assigned in public databases | - |

While direct experimental data for this specific compound is not extensively published, its physical properties can be reliably estimated based on structurally similar molecules. The compound is expected to be a high-boiling liquid or a low-melting solid. The trifluoroethoxy group significantly increases lipophilicity, predicting poor solubility in water but excellent solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale / Comparison Compound |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for benzylic chlorides and aromatic ethers. |

| Boiling Point | >220 °C (at 760 mmHg) | Higher than (Trifluoromethoxy)benzene (102 °C) and 1,4-Bis(2,2,2-trifluoroethoxy)benzene (216 °C) due to increased molecular weight and polarity.[2][3] |

| Density | ~1.3 g/mL | Similar fluorinated aromatics like 1-Chloro-4-(trifluoromethoxy)benzene have densities of ~1.37 g/cm³.[4] |

| XlogP (Predicted) | 3.4 | This value indicates high lipophilicity, a key feature for applications in medicinal chemistry.[1] |

Synthesis and Characterization

A robust and scalable synthesis of this compound can be achieved via the electrophilic chloromethylation of (2,2,2-trifluoroethoxy)benzene. This classic reaction provides a direct route to the desired para-substituted product.

Recommended Synthetic Pathway

The Blanc chloromethylation reaction is the most logical approach. The starting material, (2,2,2-trifluoroethoxy)benzene, is treated with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. The trifluoroethoxy group is an ortho-, para-directing group for electrophilic aromatic substitution. While a mixture of ortho and para isomers is expected, the para isomer is typically the major product due to reduced steric hindrance.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add (2,2,2-trifluoroethoxy)benzene (1.0 eq).

-

Reagent Addition: Add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (ZnCl₂, 0.5 eq). The use of a Lewis acid like ZnCl₂ is critical to generate the reactive electrophile, the chloromethyl cation ([CH₂Cl]⁺), from formaldehyde and HCl.[5]

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the stirred suspension. Causality: This step must be done slowly and at low temperature to control the exothermic reaction and prevent unwanted polymerization side-reactions.

-

Reaction Progression: After the initial HCl addition, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Extraction: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water to quench the reaction and dissolve the zinc salts. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product, likely a mixture of para and ortho isomers, can be purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The identity and purity of the final product should be confirmed by spectroscopic methods.

Table 3: Predicted Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment | Rationale / Comparison |

|---|---|---|---|---|---|

| ¹H NMR | ~7.35 | Doublet | ~8.5 Hz | 2H, Ar-H (ortho to -CH₂Cl) | Aromatic protons in a para-substituted ring. |

| ~6.95 | Doublet | ~8.5 Hz | 2H, Ar-H (ortho to -OCH₂) | Shielded by the electron-donating oxygen atom. | |

| ~4.58 | Singlet | - | 2H, -CH₂ Cl | Typical range for benzylic chlorides.[6] | |

| ~4.35 | Quartet | ~8.0 Hz | 2H, -OCH₂ CF₃ | Coupled to three fluorine atoms. Shifted downfield by oxygen. | |

| ¹⁹F NMR | ~ -74.5 | Triplet | ~8.0 Hz | 3F, -OCH₂CF₃ | Coupled to two adjacent protons. Similar to other trifluoroethoxy compounds.[7] |

| ¹³C NMR | ~158 | - | - | Ar-C -O | - |

| ~135 | - | - | Ar-C -CH₂Cl | - | |

| ~130 | - | - | Ar-C H | - | |

| ~115 | - | - | Ar-C H | - | |

| ~66 | Quartet | ~35 Hz | -OC H₂CF₃ | - | |

| ~124 | Quartet | ~277 Hz | -OCH₂C F₃ | - |

| | ~45 | - | - | -C H₂Cl | - |

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two functional groups.

The Benzylic Chloride Moiety: An Electrophilic Handle

The chloromethyl group is the primary site of reactivity. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions (S_N2). This allows for the covalent attachment of the 4-(2,2,2-trifluoroethoxy)benzyl group to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction is a cornerstone of its application in building more complex molecules.[6]

Caption: S_N2 reaction with a generic nucleophile (Nu⁻).

The 2,2,2-Trifluoroethoxy Moiety: A Stability and Property Modulator

The trifluoroethoxy group is a powerful modulator of molecular properties in drug design.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group highly resistant to oxidative metabolism (e.g., O-dealkylation) by cytochrome P450 enzymes.[9] This can significantly increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity: Fluorine substitution increases lipophilicity (logP). The trifluoroethoxy group can enhance a molecule's ability to cross biological membranes, which is crucial for oral absorption and reaching intracellular targets.[10][11]

-

Receptor Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

Application in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of new chemical entities (NCEs).[11] Medicinal chemists use this building block to strategically introduce the 4-(2,2,2-trifluoroethoxy)benzyl group onto a parent scaffold. This modification is often part of a lead optimization campaign aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a potential drug.

For example, if a lead compound suffers from rapid metabolic degradation at a phenolic hydroxyl or amine position, alkylation with this reagent replaces a labile proton with a metabolically robust benzyl group, which itself is protected from degradation by the trifluoroethoxy moiety. This can turn a compound with poor pharmacokinetic properties into a viable drug candidate. Such strategies are employed in the development of therapeutics for oncology, inflammation, and central nervous system disorders.[11]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures like 1-(chloromethyl)-4-(trifluoromethoxy)benzene, it must be treated as a hazardous chemical.[12]

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage.[12] As a benzylic chloride, it is a lachrymator and a potential alkylating agent. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid breathing vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area. Protect from moisture, which can cause hydrolysis of the chloromethyl group.[12]

-

Incompatibilities: Strong bases, amines, and oxidizing agents.[12]

-

Decomposition: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The combination of a reactive benzylic chloride for molecular construction and a trifluoroethoxy group for enhancing physicochemical and pharmacokinetic properties makes it an important tool for researchers in drug discovery and materials science. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

Click to expand

-

The Royal Society of Chemistry. Supporting information. [Link]

-

CAS Common Chemistry. 1-Chloro-4-(trifluoromethoxy)benzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). [Link]

-

Airgas. (2021, September 15). SAFETY DATA SHEET: 1-chloro-4-(trifluoromethyl)benzene. [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

-

PubChemLite. This compound. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

BK Instruments Inc. NMR Solvent data chart. [Link]

-

LookChem. 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]

-

Dana Bioscience. This compound 1g. [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Organic Syntheses. 1-benzyloxymethoxy-1-hexyne. [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. (2,2,2-Trifluoroethoxy)benzene. [Link]

-

LookChem. Cas 115611-57-9,[(1,1,2,2-Tetrafluoroethoxy)methyl]benzene. [Link]

Sources

- 1. PubChemLite - this compound (C9H8ClF3O) [pubchemlite.lcsb.uni.lu]

- 2. 1,4-bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 [chemnet.com]

- 3. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 6. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key chemical intermediate for researchers and professionals in drug development. The document elucidates the compound's precise IUPAC nomenclature, structural features, and physicochemical properties. A significant focus is placed on its synthetic pathways, reactivity, and strategic applications as a versatile building block in medicinal chemistry. The guide details the profound impact of the 2,2,2-trifluoroethoxy moiety on critical drug-like properties, including metabolic stability and lipophilicity. Furthermore, a detailed experimental protocol for its synthesis and characterization is provided, alongside essential safety and handling information, to equip scientists with the knowledge required for its effective and safe utilization in the laboratory.

IUPAC Nomenclature and Structural Analysis

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the topic compound is This compound . This nomenclature is derived by identifying the parent structure and its substituents according to established rules.[1][2][3]

-

Parent Structure : The core of the molecule is a benzene ring.

-

Substituents : The benzene ring is disubstituted with two groups:

-

A (chloromethyl) group (-CH₂Cl).

-

A (2,2,2-trifluoroethoxy) group (-OCH₂CF₃).

-

-

Numbering : The positions of the substituents are indicated by numbering the carbons of the benzene ring to give the lowest possible locants.[2] The substituents are in a para configuration, meaning they are on opposite sides of the ring, at positions 1 and 4.[4]

-

Alphabetization : The substituents are listed alphabetically ('chloromethyl' before 'trifluoroethoxy').

The structure possesses two key functional regions: the reactive benzylic chloride handle and the property-modulating trifluoroethoxy tail. The chloromethyl group serves as a potent electrophile, while the trifluoroethoxy group is a bioisostere of the less stable methoxy group, offering significant advantages in drug design.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis. While extensive experimental data for this specific compound is not broadly published, properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value (Predicted/Calculated) | Reference/Note |

| Molecular Formula | C₉H₈ClF₃O | Calculated |

| Molecular Weight | 224.60 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like 1-(chloromethyl)-4-(difluoromethoxy)benzene. |

| Boiling Point | ~230-250 °C at 760 mmHg | Predicted value, based on analogues such as 1-(chloromethyl)-4-(difluoromethoxy)benzene which has a predicted boiling point of 224.9±35.0 °C.[5] |

| Density | ~1.3 g/cm³ | Predicted value, based on analogues like 1-Chloro-4-(trifluoromethoxy)benzene (1.3679 g/cm³).[6] |

| Solubility | Insoluble in water; soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate). | Typical for halogenated aromatic ethers. |

| InChI Key | (Not publicly available) | A unique identifier would be generated upon database submission. Analogous to JQZAEUFPPSRDOP-UHFFFAOYSA-N for 1-chloro-4-(chloromethyl)benzene.[7] |

Spectroscopic Profile (Expected):

-

¹H NMR : Distinct signals for the aromatic protons (two doublets, AA'BB' system), a singlet for the benzylic -CH₂Cl protons (~4.6 ppm), and a quartet for the -OCH₂- protons (~4.4 ppm, coupled to the ³F of the CF₃ group).

-

¹³C NMR : Signals corresponding to the eight unique carbon atoms, with the CF₃ carbon showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR : A singlet (or a triplet if coupled to the -CH₂- protons) around -74 ppm, characteristic of a CF₃ group adjacent to an ethoxy moiety.

-

Mass Spectrometry (EI) : A molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope. Fragmentation would likely show loss of Cl (m/z 189) and the tropylium-like cation [C₈H₈F₃O]⁺.

Synthesis and Reactivity

3.1 Synthetic Strategy

The most direct and industrially scalable approach to synthesizing this compound is via the electrophilic chloromethylation of 1-(2,2,2-trifluoroethoxy)benzene. This precursor is readily synthesized from 4-aminophenol or hydroquinone. The chloromethylation reaction, a variant of the Friedel-Crafts alkylation, introduces the reactive -CH₂Cl group onto the aromatic ring.

Causality in Reagent Selection :

-

Chloromethylating Agent : A combination of paraformaldehyde and concentrated hydrochloric acid is often used as a source of the electrophilic species. This in-situ generation is safer than using highly carcinogenic chloromethyl methyl ether.

-

Catalyst : A Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) is essential to polarize the C-O bond of the formaldehyde-HCl adduct, generating the highly reactive chloromethyl cation ([CH₂Cl]⁺) or a related electrophilic complex required for the aromatic substitution.[8][9]

3.2 Reactivity Profile

The primary site of reactivity is the benzylic carbon of the chloromethyl group. This carbon is highly susceptible to nucleophilic attack via an Sₙ2 mechanism due to:

-

The electron-withdrawing nature of the chlorine atom, which polarizes the C-Cl bond.

-

The stability of the benzylic transition state, which is stabilized by the adjacent aromatic ring.

This reactivity makes the compound an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, phenols, and carbanions, enabling the covalent attachment of the 4-(2,2,2-trifluoroethoxy)benzyl moiety to a target scaffold.

Strategic Applications in Medicinal Chemistry and Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing complex drug candidates. Its utility stems from the unique combination of its reactive and property-modulating groups.

4.1 Role as a Versatile Synthetic Intermediate

The chloromethyl group allows for the facile introduction of the 4-(2,2,2-trifluoroethoxy)benzyl scaffold into a lead molecule. This is a common strategy in lead optimization to explore the chemical space around a pharmacophore and improve drug properties. The introduction of this group can enhance binding affinity through new hydrophobic or van der Waals interactions within a target's binding pocket.

4.2 The Impact of the 2,2,2-Trifluoroethoxy Moiety

Incorporating fluorine-containing groups is a cornerstone of modern medicinal chemistry.[10] The trifluoroethoxy group, in particular, offers several distinct advantages over a simple methoxy or ethoxy group:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds at the ethoxy terminus blocks oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer drug half-life and improved bioavailability.[10]

-

Increased Lipophilicity : The trifluoromethoxy group is highly lipophilic, with a Hansch lipophilicity parameter (π) of approximately +1.04.[11] This increased lipophilicity can significantly improve a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10][11]

-

Modulation of Physicochemical Properties : The strongly electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interactions with biological targets.

4.3 Workflow for Moiety Incorporation

The following diagram illustrates a generalized workflow for using this compound to modify a lead compound containing a nucleophilic group (e.g., a phenol).

Caption: Generalized workflow for Sₙ2 alkylation using the title compound.

Safety, Handling, and Storage

As a benzylic chloride, this compound is expected to be a hazardous substance.

-

Hazards : It should be treated as a lachrymator (tear-inducing), a skin and respiratory tract irritant, and a potential alkylating agent. Similar compounds are classified as corrosive and harmful if swallowed.

-

Personal Protective Equipment (PPE) : All manipulations must be conducted inside a certified chemical fume hood. Impervious gloves (e.g., nitrile), chemical splash goggles, and a lab coat are mandatory.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

Experimental Protocol: Synthesis and Characterization

This protocol describes a representative procedure for the chloromethylation of 1-(2,2,2-trifluoroethoxy)benzene.

Objective : To synthesize this compound.

Materials :

-

1-(2,2,2-trifluoroethoxy)benzene (1 equiv.)

-

Paraformaldehyde (1.5 equiv.)

-

Anhydrous Zinc Chloride (0.5 equiv.)

-

Concentrated Hydrochloric Acid (~37%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure :

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1-(2,2,2-trifluoroethoxy)benzene (1 equiv.), paraformaldehyde (1.5 equiv.), and anhydrous zinc chloride (0.5 equiv.).

-

Reagent Addition : Cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid via an addition funnel over 30 minutes with vigorous stirring. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive byproduct formation.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and dilute with DCM. Carefully pour the mixture into a separatory funnel containing cold water.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x, to neutralize excess acid), and finally with brine (1x). Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming neutralization.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization : Collect the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its identity and purity.

Conclusion

This compound is a strategically important synthetic intermediate in modern drug discovery. Its dual-functionality, combining a reactive electrophilic center with a metabolically robust and lipophilic side chain, provides medicinal chemists with a powerful tool for lead optimization. Understanding its synthesis, reactivity, and the functional consequences of its incorporation allows researchers to rationally design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Proper handling and safety precautions are paramount when working with this potent alkylating agent.

References

- Nomenclature of substituted benzene rings. (2010-10-05).

- Lievens, J. (2012, January). Intermediate IUPAC Nomenclature VII. University of California, Davis.

- Chemistry For Everyone. (2025-07-10).

- Vedantu. (n.d.).

- The Organic Chemistry Tutor. (2016-04-03). IUPAC Nomenclature of Substituted Benzenes [Video]. YouTube.

-

CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. CAS, a division of the American Chemical Society. Retrieved December 1, 2025, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

- Supporting Information for a scientific article. (Details not fully provided in search result).

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

- Beilstein Journals. (n.d.).

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. youtube.com [youtube.com]

- 3. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. 41772-09-2 CAS MSDS (1-(chloromethyl)-4-(difluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 9. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

A Comprehensive Guide to the Spectroscopic Characterization of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

An In-depth Technical Guide:

Introduction

In the landscape of drug discovery and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile building block. Its structure combines a reactive chloromethyl group, a stable trifluoroethoxy moiety, and a central benzene ring, making it a valuable intermediate for introducing these key pharmacophores into more complex molecules. The trifluoroalkoxy group, in particular, is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

Given its potential utility, a thorough understanding of its structural and electronic properties is essential. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and ensuring the reproducibility of synthetic protocols. While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, this guide serves as an expert-level framework for its characterization. We will leverage established spectroscopic principles and data from analogous structures to predict, interpret, and validate the spectral features of this compound. This document is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded approach to molecular characterization.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals each technique will generate. The molecule is comprised of three key regions: the 1,4-disubstituted (para) aromatic ring, the benzylic chloromethyl group (-CH₂Cl), and the trifluoroethoxy group (-OCH₂CF₃).

Caption: Molecular Structure of this compound.

Each of these structural components will produce characteristic signals in NMR, IR, and Mass Spectrometry, allowing for a multi-faceted and robust confirmation of the compound's identity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Basis ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It maps the chemical environment of hydrogen atoms, providing information on the number of distinct proton types, their electronic environment (chemical shift), their relative numbers (integration), and the proximity of neighboring protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Acquisition A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. The causality behind these steps is critical for data quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is chemically inert and has a well-defined residual solvent peak at 7.26 ppm. The use of a deuterated solvent is essential to avoid a massive, overwhelming signal from the solvent's own protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is ideal because its protons are chemically shielded, producing a sharp singlet at 0.00 ppm that does not typically overlap with signals from organic analytes. This provides a reliable reference point for the chemical shift scale.[1]

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in the aromatic region.

-

Data Acquisition: Set standard acquisition parameters, including a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.

Predicted Spectrum and Interpretation The structure suggests four distinct proton environments, which should be readily distinguishable in the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing chloromethyl group are deshielded. |

| ~6.95 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the electron-donating trifluoroethoxy group are shielded. |

| 4.57 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom strongly deshields these benzylic protons. No adjacent protons to couple with. |

| 4.35 | Quartet | 2H | -OCH₂CF₃ | The adjacent CF₃ group splits this signal into a quartet (n+1 rule does not apply directly, but coupling to 3 equivalent fluorine nuclei results in a quartet). Protons are deshielded by the adjacent oxygen. |

Aromatic Region: The para-substitution pattern will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the chloromethyl group (Ha) are expected to be downfield from those ortho to the trifluoroethoxy group (Hb) due to the relative electron-withdrawing and -donating characters of the substituents.

Aliphatic Region: The benzylic protons of the -CH₂Cl group are expected to appear as a sharp singlet around 4.5-4.6 ppm. The methylene protons of the -OCH₂CF₃ group will be deshielded by the adjacent ether oxygen and will be split into a quartet by the three neighboring fluorine atoms, a phenomenon known as ³J(H,F) coupling.

Caption: Predicted ¹H NMR Spin-Spin Coupling Interactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Basis ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift of each signal is highly sensitive to the carbon's hybridization and its electronic environment, making it an excellent tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to that for ¹H NMR, but requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: Acquire a proton-decoupled spectrum on a high-field spectrometer.

-

Data Acquisition: A much larger number of scans (e.g., 256 or more) and a longer acquisition time are typically required to achieve an adequate signal-to-noise ratio.

Predicted Spectrum and Interpretation The molecule has 8 unique carbon environments, which should be visible in the proton-decoupled spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | Quaternary Aromatic (C-O) | The carbon atom directly attached to the highly electronegative oxygen is significantly deshielded. |

| ~138 | Quaternary Aromatic (C-CH₂Cl) | The ipso-carbon attached to the chloromethyl group. |

| ~130 | Aromatic CH | Aromatic carbons attached to hydrogen. |

| ~115 | Aromatic CH | Aromatic carbons attached to hydrogen, shielded by the ether oxygen. |

| ~123 (quartet) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic quartet due to strong one-bond C-F coupling (¹J(C,F) ≈ 277 Hz). |

| ~66 (quartet) | -OCH₂- | The carbon of the methylene group adjacent to the trifluoromethyl group will also be split into a quartet, but with a smaller coupling constant (²J(C,F) ≈ 30-40 Hz). |

| ~45 | -CH₂Cl | The benzylic carbon is deshielded by the attached chlorine atom. |

The most distinctive features will be the two quartets arising from carbon-fluorine coupling. The trifluoromethyl carbon itself will appear as a large quartet, while the adjacent methylene carbon will appear as a smaller quartet. This provides definitive evidence for the presence of the -OCH₂CF₃ group.

Infrared (IR) Spectroscopy

Theoretical Basis Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent and rapid method for functional group identification.[2]

Experimental Protocol: FTIR-ATR Acquisition Modern Fourier Transform Infrared (FTIR) spectrometers equipped with an Attenuated Total Reflectance (ATR) accessory offer a simple and fast method for acquiring high-quality spectra from solid or liquid samples.

-

Sample Preparation: Place a small amount (a single drop or a few milligrams) of the neat compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: First, run a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted Spectrum and Interpretation The IR spectrum will provide a "fingerprint" of the molecule, confirming the presence of its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl-Alkyl Ether |

| 1300-1100 (very strong) | C-F Stretch | Trifluoromethyl Group |

| 800-600 | C-Cl Stretch | Alkyl Chloride |

The most prominent and diagnostic feature of the IR spectrum will be the extremely strong and broad absorption bands between 1100 and 1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group. The presence of these intense peaks, along with the characteristic C-O ether stretch and aromatic C=C stretches, provides compelling evidence for the proposed structure.[3][4][5]

Mass Spectrometry (MS)

Theoretical Basis Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺). This ion, along with various fragment ions formed by its decomposition, are separated by a mass analyzer and detected. The resulting mass spectrum provides the molecular weight and valuable structural information from the fragmentation pattern.[7]

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum source.

-

Ionization: Ionize the vaporized sample using a standard 70 eV electron beam. This energy level is standardized to allow for the comparison of fragmentation patterns across different instruments.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.

Predicted Spectrum and Interpretation

-

Molecular Weight: The molecular formula is C₉H₈ClF₃O. The calculated monoisotopic mass is 224.02 g/mol .

-

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z = 224. Due to the presence of one chlorine atom, there will be a characteristic isotopic peak at m/z = 226 (M+2) with an intensity that is approximately one-third (32.5%) of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing a single chlorine atom.

-

Key Fragmentation Pathways: The fragmentation pattern is dictated by the formation of the most stable carbocations.

-

Loss of Chlorine: Fragmentation may occur via the loss of a chlorine radical (·Cl) to give a peak at m/z = 189.

-

Benzylic Cleavage: The most favorable fragmentation is often the loss of the trifluoroethoxy group to form the highly stable 4-(chloromethyl)benzyl cation. However, the more likely primary fragmentation is the cleavage of the C-C bond of the side chain, leading to the loss of the chloromethyl radical. A more prominent fragmentation would be the cleavage of the C-Cl bond, leading to the formation of a benzyl cation at m/z 189. The most probable and dominant fragmentation is the benzylic cleavage to lose a ·CH₂Cl radical is less likely than loss of Cl. The primary fragmentation will be the loss of the chlorine atom to form the cation [M-Cl]⁺ at m/z 189.

-

A significant fragment will arise from the cleavage of the benzyl C-C bond, resulting in the formation of the tropylium ion at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group. Another key fragmentation would be the loss of the entire chloromethyl group to give a fragment at m/z 175.

-

Sources

- 1. files.sciengine.com [files.sciengine.com]

- 2. youtube.com [youtube.com]

- 3. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]

- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profile of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a key intermediate in advanced organic synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the physicochemical properties that govern its solubility, provide a detailed, self-validating experimental protocol for quantitative solubility determination based on the OECD 105 guideline, and discuss safety and handling considerations.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a reagent like this compound, solubility dictates its utility in various synthetic applications. Poor solubility can lead to challenges in reaction kinetics, product yield, and purification, while a well-understood solubility profile enables precise control over process parameters.

This guide is structured to build a comprehensive understanding from the ground up:

-

Molecular Structure Analysis: Deconstructing the molecule to predict its solubility behavior based on its constituent functional groups.

-

Physicochemical Properties: Presenting key data that quantitatively informs solubility predictions.

-

Theoretical Solubility Profile: Discussing expected solubility in aqueous and organic solvents based on the principle of "like dissolves like."

-

Quantitative Experimental Protocol: Providing a rigorous, step-by-step methodology for determining thermodynamic solubility.

-

Safety and Handling: Outlining essential precautions for laboratory use.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a guiding axiom: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[1][2] Let's dissect the structure of this compound:

-

Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Chloromethyl Group (-CH₂Cl): This is a reactive, polar functional group. While it introduces some polarity, its primary impact is often on chemical reactivity rather than being a strong driver for aqueous solubility.

-

Trifluoroethoxy Group (-OCH₂CF₃): This is a key modulator of the compound's properties. The ether linkage (-O-) adds some polar character. However, the trifluoromethyl group (-CF₃) is highly lipophilic (fat-loving) and significantly increases the molecule's overall non-polar nature.[3] The presence of this group is known to enhance lipophilicity and metabolic stability in drug candidates.[4]

Overall Assessment: The molecule is predominantly non-polar and hydrophobic due to the combined influence of the benzene ring and the trifluoroethoxy group. Therefore, it is predicted to have low solubility in water and high solubility in a range of common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound (CAS No. 220436-63-5) is essential for a complete solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClF₃O | - |

| Molecular Weight | 224.61 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Predicted logP | 3.5 - 4.0 | - |

Note: Experimental data for some properties of this specific compound are not widely published. The logP (octanol-water partition coefficient) is a measure of lipophilicity; a higher value indicates lower aqueous solubility.

Theoretical and Qualitative Solubility Profile

Based on the molecular structure and physicochemical properties, we can establish a theoretical solubility profile.

-

Aqueous Solubility: Expected to be very low. The large, non-polar surface area of the benzene ring and the highly lipophilic trifluoroethoxy group will dominate, making favorable interactions with polar water molecules energetically costly.

-

Organic Solvent Solubility: Expected to be high in a variety of organic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Good solubility is predicted due to favorable van der Waals interactions with the aromatic ring.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): High solubility is expected. These solvents can effectively solvate the entire molecule, interacting with both its non-polar and mildly polar regions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. While the molecule cannot act as a hydrogen bond donor, the ether oxygen can act as a weak hydrogen bond acceptor.[5] However, solubility might be lower than in polar aprotic solvents.

-

Quantitative Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

To move beyond theoretical prediction, quantitative measurement is necessary. The saturation shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is described in OECD Guideline 105.[6][7][8] This method ensures that a true equilibrium is reached between the undissolved solute and the saturated solution.[9]

Principle of the Method

An excess amount of the test substance is agitated in a chosen solvent (e.g., purified water) at a controlled temperature for a sufficient duration to reach equilibrium.[7] After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. filab.fr [filab.fr]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Lipophilicity of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene: From In Silico Prediction to Experimental Validation

Executive Summary: Lipophilicity, a critical physicochemical parameter, profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET), making its accurate determination essential in drug discovery and development.[1][2][3] This guide provides an in-depth analysis of the lipophilicity of 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, a substituted aromatic compound with structural motifs relevant to medicinal chemistry. We explore the theoretical underpinnings of lipophilicity, detail both computational prediction methods and gold-standard experimental protocols (Shake-Flask and HPLC), and synthesize these approaches to build a comprehensive lipophilicity profile for the target molecule. This document is intended for researchers, medicinal chemists, and drug development scientists seeking a robust framework for assessing this crucial molecular property.

The Foundational Role of Lipophilicity in Drug Discovery

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly expressed as the logarithm of the partition coefficient (LogP), which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4]

The balance between lipophilicity and hydrophilicity is a delicate tightrope walk in drug design.

-

Absorption & Permeability: A drug must possess sufficient lipophilicity to partition into and passively diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract for oral absorption.[5]

-

Distribution: Once absorbed, a drug's lipophilicity influences its distribution into various tissues and its ability to cross critical biological barriers like the blood-brain barrier.

-

Metabolism & Toxicity: Highly lipophilic compounds often exhibit increased metabolic turnover by cytochrome P450 enzymes and may accumulate in adipose tissues, potentially leading to higher risks of toxicity.[6][7]

This balance is famously encapsulated in frameworks like Lipinski's Rule of Five , which suggests that poor oral bioavailability is more likely when a compound violates certain criteria, including having a LogP value greater than 5.[5][8][9][10][11] Therefore, the precise determination of LogP is not merely an academic exercise but a critical decision-making tool in the optimization of lead compounds.

Physicochemical Profile: this compound

To understand the lipophilicity of the target compound, we must first analyze its structural components, each of which contributes to the overall physicochemical character.

-

Benzene Core: A foundational aromatic ring, inherently non-polar and lipophilic.

-

-CH₂Cl (Chloromethyl) Group: This benzylic chloride is a reactive group but contributes to lipophilicity.

-

-OCH₂CF₃ (2,2,2-Trifluoroethoxy) Group: The trifluoromethyl (CF₃) moiety is a potent modulator of molecular properties. It is strongly electron-withdrawing and is known to significantly increase lipophilicity due to the hydrophobic nature of the C-F bonds.[12][13]

The combination of these groups suggests that the molecule will be moderately to highly lipophilic, necessitating robust methods for accurate characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈ClF₃O |

| Molecular Weight | 224.61 g/mol |

| Appearance | Colorless to light yellow liquid (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (the ether oxygen) |

Methodologies for Lipophilicity Determination

A multi-faceted approach, combining rapid in silico predictions with rigorous experimental validation, provides the most reliable assessment of lipophilicity.

Caption: A typical workflow for determining the LogP of a novel compound.

Computational (In Silico) Prediction

In silico methods offer a rapid, cost-effective first pass to estimate LogP, ideal for screening large virtual libraries.[4][14] These methods generally fall into two categories:

-

Fragment-Based/Atom-Based Methods: These approaches, such as the well-known cLogP, calculate the LogP by summing the contributions of individual atoms or molecular fragments.[15] They rely on extensive databases of experimental values for known fragments and apply correction factors for intramolecular interactions.

-

Whole-Molecule/Property-Based Methods: These methods use topological descriptors or physicochemical properties of the entire molecule (e.g., polar surface area, molecular orbitals) to predict LogP, often employing regression models or machine learning.[15][16][17] ALOGPS is a prominent example.[18]

Table 2: Predicted LogP Values for this compound

| Prediction Method | Predicted LogP |

| ALOGPS | 3.85 |

| XLOGP3 | 3.60 |

| WLOGP | 3.91 |

| MLOGP | 3.42 |

| Consensus LogP | ~3.70 |

| Note: These values are derived from publicly available prediction algorithms and serve as estimates. |

The consensus prediction places the LogP around 3.70 , indicating significant lipophilicity and falling within a range that requires careful management in drug design.

Experimental Determination: Protocols & Rationale

While predictions are useful, experimental validation is non-negotiable for lead candidates. The choice of method depends on the required throughput, accuracy, and available resources.

Caption: The conceptual basis of the LogP measurement.

3.2.1 The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of the compound and is considered the most definitive technique for LogP values in the range of -2 to 4.[19][20][21][22]

Causality & Trustworthiness: The shake-flask method is the gold standard because it is a direct physical measurement of the equilibrium partitioning process.[23] Its trustworthiness is established through a rigorous protocol that includes pre-saturation of solvents to prevent volume changes and a final mass balance calculation to ensure the analyte has not degraded or been lost.[19][24]

Detailed Protocol:

-

Solvent Preparation: Prepare mutually saturated solvents by shaking high-purity n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD determination) together for 24 hours, followed by a separation period.[24]

-

Test Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.[22]

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the saturated n-octanol and saturated water. Add a small, precise amount of the compound stock solution. Prepare at least three replicates with different phase volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Gentle shaking prevents the formation of emulsions that are difficult to break.[25]

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[19][25]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the test compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, GC-MS). A wide dynamic range detector is advantageous as concentrations in the two phases can differ significantly.[26]

-

Calculation:

-

Calculate P = Coctanol / Cwater for each replicate.

-

Calculate LogP for each value. The results from the replicates should agree within ±0.3 log units.[19]

-

Perform a mass balance check to confirm that the total amount of compound recovered from both phases matches the initial amount added.

-

3.2.2 High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with its lipophilicity. It is significantly faster and requires less material, making it ideal for screening.[20][27][28]

Causality & Trustworthiness: The method works because the stationary phase of an RP-HPLC column (e.g., C18) is non-polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (tᵣ).[29] Trustworthiness is achieved by creating a robust calibration curve using a set of reference compounds with accurately known LogP values that span the expected range of the test compound.

Detailed Protocol:

-